An In-depth Technical Guide to the Solubility of 3-Nitrobenzyl Nicotinate in Organic Solvents
An In-depth Technical Guide to the Solubility of 3-Nitrobenzyl Nicotinate in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 3-nitrobenzyl nicotinate in various organic solvents. Given the specificity of this compound, this document emphasizes the foundational principles and methodologies that empower researchers to generate reliable solubility data and make informed decisions in solvent selection for processes such as synthesis, purification, formulation, and analytical characterization.
Physicochemical Profile of 3-Nitrobenzyl Nicotinate
A thorough understanding of a solute's molecular structure and properties is a prerequisite for predicting its solubility. 3-Nitrobenzyl nicotinate is an ester formed from the condensation of nicotinic acid and 3-nitrobenzyl alcohol[1].
Molecular Structure:
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[Aromatic Ring 1]: Benzene ring with a nitro group (NO₂) at the meta (3-) position.
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[Aromatic Ring 2]: Pyridine ring with the carboxyl group at the 3-position.
An analysis of its constituent parts—nicotinic acid and 3-nitrobenzyl alcohol—provides insight into its expected properties.
| Property | 3-Nitrobenzyl Alcohol Moiety | Nicotinic Acid Moiety | Overall Molecule Contribution |
| Polarity | The nitro group (NO₂) is strongly electron-withdrawing and highly polar. The benzyl group is nonpolar. | The pyridine ring is polar, and the nitrogen atom can act as a hydrogen bond acceptor. | The molecule possesses significant polarity due to the nitro group and the pyridine nitrogen. The ester linkage also contributes to its polar nature. |
| Hydrogen Bonding | The precursor alcohol has a hydroxyl group (-OH) which is a hydrogen bond donor. | The carboxylic acid precursor is a hydrogen bond donor and acceptor. | The final ester, 3-nitrobenzyl nicotinate, lacks strong hydrogen bond donors. However, the oxygen atoms of the nitro and ester groups, along with the pyridine nitrogen, can act as hydrogen bond acceptors. |
| Molecular Size | Molar Mass: 153.14 g/mol [2] | Molar Mass: 123.11 g/mol [3] | The combined structure results in a moderately sized organic molecule, which can influence its ability to fit into solvent lattices. |
Based on this profile, 3-nitrobenzyl nicotinate is a polar molecule. Its solubility will be governed by dipole-dipole interactions and its ability to accept hydrogen bonds from protic solvents.
Theoretical Principles of Solubility: "Like Dissolves Like"
The fundamental principle governing solubility is "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another[4]. For 3-nitrobenzyl nicotinate, this implies a higher affinity for polar solvents.
A more quantitative approach involves Hansen Solubility Parameters (HSPs) , which deconstruct the total cohesive energy of a substance into three components[5]:
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δd: Energy from dispersion forces.
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δp: Energy from polar forces.
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δh: Energy from hydrogen bonding.
Experimental Determination of Solubility
The most reliable method for determining the solubility of a compound is through experimental measurement. The Shake-Flask Method is a gold-standard, thermodynamically-based approach recognized by regulatory bodies like the OECD[6][7][8][9].
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility method.
Detailed Step-by-Step Protocol
This protocol describes a robust method for determining the solubility of 3-nitrobenzyl nicotinate in a chosen organic solvent.
Materials:
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3-Nitrobenzyl Nicotinate (pure solid)
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Selected organic solvents (analytical grade)
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Glass vials with screw caps (e.g., 4 mL)
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Orbital shaker or rotator with temperature control
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Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
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Volumetric flasks and pipettes
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Analytical balance
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High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
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Preparation of Vials: Add an excess amount of solid 3-nitrobenzyl nicotinate to several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
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Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
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Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient duration to reach equilibrium, typically 18 to 24 hours[6]. The system reaches equilibrium when the concentration of the solute in the solution no longer changes over time.
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Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials or filter the supernatant through a chemically resistant syringe filter (e.g., PTFE for organic solvents)[7]. This step is critical to avoid overestimation of solubility.
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Sample Analysis:
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Carefully take a precise aliquot of the clear, saturated supernatant.
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Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the analytical instrument's linear range.
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Quantify the concentration of 3-nitrobenzyl nicotinate using a pre-validated analytical method, such as HPLC with UV detection. A calibration curve prepared with known standards is required for accurate quantification.
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Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.
Solvent Selection and Expected Solubility Trends
The choice of solvent is critical. Based on the polar nature of 3-nitrobenzyl nicotinate, a logical approach to solvent screening can be visualized.
Caption: Decision logic for solvent selection based on polarity.
Predicted Solubility in Common Organic Solvents
While specific quantitative data is not available in the literature, a qualitative prediction can be made based on chemical principles.
| Solvent Class | Example Solvents | Predicted Solubility of 3-Nitrobenzyl Nicotinate | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents are polar and can act as hydrogen bond donors to the acceptor sites on the solute, facilitating strong intermolecular interactions. Nicotinic acid itself is easily soluble in hot ethanol[10]. |
| Polar Aprotic | DMSO, Dimethylformamide (DMF), Acetone, Acetonitrile (ACN) | High to Moderate | These solvents have large dipole moments that can interact favorably with the polar nitro and ester groups. Nicotinic acid is soluble in DMSO and DMF[11]. The lack of hydrogen bond donation might make them slightly less effective than protic solvents. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | THF is more polar than diethyl ether and is expected to be a better solvent. Nicotinic acid is generally insoluble in ether solutions[10]. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity. Nicotinic acid is soluble in chloroform[10]. Benzyl nicotinate is sparingly soluble in chloroform[12]. |
| Nonpolar | Hexane, Toluene | Very Low | The large mismatch in polarity ("like dissolves like" principle) will result in poor solvation of the polar 3-nitrobenzyl nicotinate molecule. |
Conclusion
This guide provides the theoretical foundation and a practical, validated experimental framework for determining the solubility of 3-nitrobenzyl nicotinate in organic solvents. By understanding the molecule's physicochemical properties and applying the principles of intermolecular forces, researchers can strategically select solvents and employ the shake-flask method to generate accurate and reliable solubility data. This information is indispensable for the effective development of processes involving this compound, from laboratory-scale synthesis to final product formulation.
References
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitrobenzyl alcohol. Retrieved from [Link]
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PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
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Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
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Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. Retrieved from [Link]
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Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
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